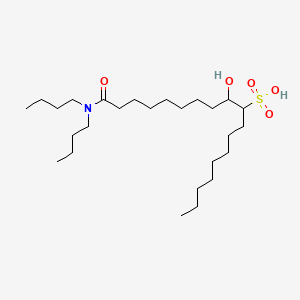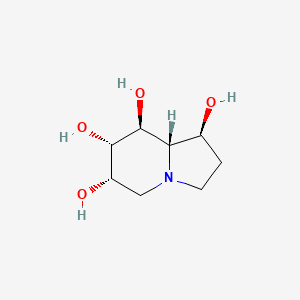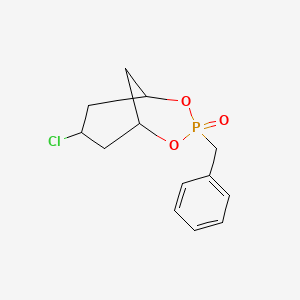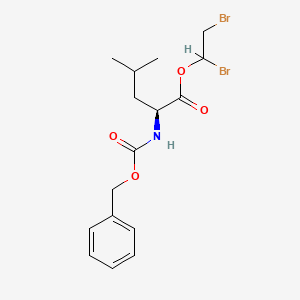
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester is a synthetic compound derived from L-Leucine, an essential amino acid This compound is characterized by the presence of a phenylmethoxycarbonyl group and a 1,2-dibromoethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-Leucine is protected using a phenylmethoxycarbonyl (carbobenzyloxy) group.
Esterification: The carboxyl group of the protected L-Leucine is esterified with 1,2-dibromoethanol under acidic conditions to form the 1,2-dibromoethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-Leucine are reacted with phenylmethoxycarbonyl chloride in the presence of a base to protect the amino group.
Esterification: The protected L-Leucine is then esterified with 1,2-dibromoethanol using a suitable catalyst to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester undergoes various chemical reactions, including:
- **
Substitution Reactions: The dibromoethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Eigenschaften
CAS-Nummer |
64187-28-6 |
|---|---|
Molekularformel |
C16H21Br2NO4 |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
1,2-dibromoethyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C16H21Br2NO4/c1-11(2)8-13(15(20)23-14(18)9-17)19-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)/t13-,14?/m0/s1 |
InChI-Schlüssel |
MWBCSJGUOPXLDB-LSLKUGRBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




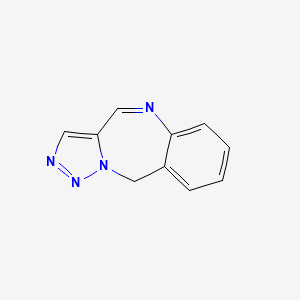


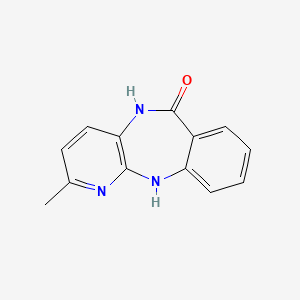


![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
